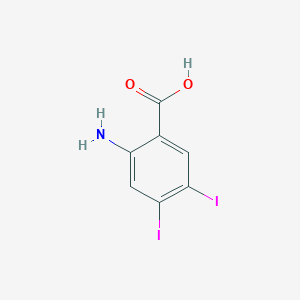

2-Amino-4,5-diiodobenzoic acid

Description

Properties

Molecular Formula |

C7H5I2NO2 |

|---|---|

Molecular Weight |

388.93 g/mol |

IUPAC Name |

2-amino-4,5-diiodobenzoic acid |

InChI |

InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) |

InChI Key |

NRFOCADUUZVEJO-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1I)I)N)C(=O)O |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Amino-4,5-diiodobenzoic Acid

[1][2]

Molecular Weight:12Part 1: Executive Summary & Isomeric Criticality

This technical guide details the synthesis and characterization of 2-Amino-4,5-diiodobenzoic acid (4,5-diiodoanthranilic acid).[1][2] This compound is a critical intermediate in the development of poly-iodinated radiocontrast agents and specific kinase inhibitors (e.g., benzimidazole derivatives).[2]

The "Isomer Trap"

Critical Note for Researchers: A common error in the literature and procurement is confusing the target compound with its thermodynamic isomer, 2-amino-3,5-diiodobenzoic acid (CAS 609-86-9).[1][2]

-

3,5-Isomer: The natural product of direct electrophilic iodination of anthranilic acid (amino group directs ortho/para to positions 3 and 5).

-

4,5-Isomer (Target): Requires specific regiochemical control, as the 4-position is meta to the directing amino group and para to the deactivating carboxyl group.[2] Direct iodination of anthranilic acid will not yield the 4,5-isomer in significant quantities.

Part 2: Synthesis Protocols

Two robust routes are presented. Method A is the preferred laboratory route if 2-amino-4-iodobenzoic acid is available.[1][2] Method B is the definitive structural route via Hoffman degradation, ensuring absolute regiochemical fidelity.

Method A: Electrophilic Iodination of 2-Amino-4-iodobenzoic Acid

This method leverages the strong para-directing effect of the amino group in the 2-amino-4-iodo precursor to install the second iodine at position 5.[1][2]

Reagents:

-

Substrate: 2-Amino-4-iodobenzoic acid (CAS 20776-67-4)[1][2]

-

Iodinating Agent: Iodine Monochloride (ICl) or

/ -

Solvent: Glacial Acetic Acid (

)[1][2] -

Catalyst: None required (Amino activation is sufficient)[1][2]

Step-by-Step Protocol:

-

Dissolution: Dissolve 10.0 mmol of 2-amino-4-iodobenzoic acid in 50 mL of glacial acetic acid in a round-bottom flask.

-

Addition: Prepare a solution of Iodine Monochloride (11.0 mmol, 1.1 eq) in 10 mL of acetic acid. Add this dropwise to the substrate solution at room temperature over 20 minutes.

-

Reaction: Stir the mixture at 40°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[2] The starting material (

) should disappear, replaced by a slightly less polar product.[2] -

Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 1% sodium bisulfite (

) to quench excess iodine (removes purple/brown color). -

Isolation: A precipitate will form.[3] Filter the solid under vacuum.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove any trace 3,4,5-triiodo byproducts.[1][2]

Method B: Hoffman Degradation of 4,5-Diiodophthalimide

This route is chemically "fail-safe" for regiochemistry because the iodine atoms are fixed at positions 4 and 5 on the phthalic ring before the amine is generated.

Step-by-Step Protocol:

-

Precursor Preparation: Convert 4,5-diiodophthalic anhydride to 4,5-diiodophthalimide by heating with urea or aqueous ammonia at 150°C.[1]

-

Hypohalite Formation: In a flask, dissolve NaOH (40 mmol) in ice water (50 mL). Add Bromine (

, 10 mmol) dropwise at 0°C to form sodium hypobromite ( -

Degradation: Add 4,5-diiodophthalimide (10 mmol) to the cold

solution. -

Rearrangement: Stir at 0°C for 30 minutes, then heat rapidly to 80°C for 1 hour.

-

Workup: Cool to room temperature. Adjust pH to 5.0 using dilute HCl. The target amino acid (amphoteric) will precipitate at its isoelectric point.[2]

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the divergence between the common (incorrect) route and the target-specific routes.

Figure 1: Synthetic logic flow comparing the generation of the unwanted 3,5-isomer versus the target 4,5-isomer.[1][2]

Part 4: Characterization & Data[1][2]

The structural identity must be validated using NMR to distinguish it from the 3,5-isomer.

Proton NMR ( -NMR)

Solvent: DMSO-

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| H-3 | 7.35 - 7.45 | Singlet (s) | 1H | Ortho to |

| H-6 | 8.10 - 8.20 | Singlet (s) | 1H | Ortho to |

| -NH2 | ~5.5 - 6.5 | Broad Singlet | 2H | Exchangeable protons.[1][2] |

| -COOH | 11.0 - 13.0 | Broad | 1H | Carboxylic acid proton.[1][2] |

Differentiation Key:

-

4,5-Isomer: Two singlets (para-coupling is negligible).[1][2]

-

3,5-Isomer: Two doublets (J ~ 2.0 Hz) corresponding to H-4 and H-6 (meta-coupling).[1][2]

Carbon NMR ( -NMR)

Key peaks expected:

Mass Spectrometry (ESI-MS)[1][2]

Part 5: Applications & Handling[1][4]

Applications

-

Radiocontrast Agents: The 4,5-diiodo motif is a scaffold for building tri-iodinated benzene rings used in X-ray imaging (e.g., Iohexol precursors).[2]

-

Benzimidazole Synthesis: Condensation with aldehydes yields 5,6-diiodobenzimidazoles, which are potent kinase inhibitors.

-

Cross-Coupling: The C-I bonds at 4 and 5 have different reactivities (4 is more electron-deficient due to para-COOH), allowing for sequential Suzuki or Sonogashira couplings.

Safety Protocol

-

Iodine Toxicity: ICl and Iodine are corrosive and toxic. All iodination reactions must be performed in a fume hood.

-

Light Sensitivity: Polyiodinated aromatics are photosensitive. Store the product in amber vials wrapped in foil.

References

-

Chemical Identity & CAS: Chemsigma. 2-Amino-4,5-diiodobenzoic acid [35674-29-4].[1][2][8] Link

-

General Iodination Protocol (Grounding): Organic Syntheses. Anthranilic acid, 5-iodo-.[1][2][6] Coll. Vol. 2, p.353 (1943).[1][2] (Adapted for 4,5-substitution).[1][2][8][9] Link[1][2]

-

Hoffman Degradation Mechanism: Organic Syntheses. 2-Aminobenzophenone. Coll. Vol. 4, p.34 (1963).[2] (Demonstrates phthalimide-to-anthranilic conversion). Link[1][2]

-

Isomer Comparison (3,5-Diiodo): ChemicalBook. 2-Amino-3,5-diiodobenzoic acid Properties.[1][2] Link

Sources

- 1. 2-AMINO-3,5-DIIODOBENZOIC ACID | 609-86-9 [chemicalbook.com]

- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-4,5-diiodobenzoic acid [35674-29-4] | Chemsigma [chemsigma.com]

- 9. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Technical Characterization Guide: 2-Amino-4,5-diiodobenzoic Acid

This guide outlines the spectroscopic characterization of 2-Amino-4,5-diiodobenzoic acid (CAS 35674-29-4).

Editorial Note: This compound is a specific regioisomer of the more common 2-amino-3,5-diiodobenzoic acid (3,5-diiodoanthranilic acid). Direct experimental data for the 4,5-isomer is rare in open literature. This guide synthesizes theoretical prediction models with comparative analysis against the 3,5-isomer to provide a robust framework for identification and quality control.

Executive Summary

2-Amino-4,5-diiodobenzoic acid is a halogenated anthranilic acid derivative used as a specialized intermediate in the synthesis of bioactive quinazolinones and radiocontrast agents.

In drug development, verifying the regiochemistry of iodine substitution is critical. The primary impurity and structural isomer is 2-amino-3,5-diiodobenzoic acid , which forms readily during direct iodination of anthranilic acid. This guide provides the spectroscopic fingerprints required to distinguish the 4,5-isomer from its analogs using NMR, IR, and MS modalities.

| Compound Attribute | Details |

| CAS Number | 35674-29-4 |

| Molecular Formula | C₇H₅I₂NO₂ |

| Molecular Weight | 388.93 g/mol |

| Monoisotopic Mass | 388.84 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water. |

Structural Analysis & Predicted NMR Data

The definitive identification of the 4,5-isomer relies on 1H NMR coupling patterns. Unlike the 3,5-isomer, which possesses meta-positioned protons (H4, H6) showing distinct coupling (

Theoretical 1H NMR Shifts (DMSO-d₆)

Predictions based on substituent chemical shift additivity rules (Base Benzene: 7.27 ppm).

| Proton | Position | Predicted Shift (δ) | Multiplicity | Coupling ( | Structural Logic |

| H-3 | Ortho to NH₂ | 6.80 ppm | Singlet (s) | - | Shielded by adjacent amino group; Para to H-6 (negligible coupling). |

| H-6 | Ortho to COOH | 7.96 ppm | Singlet (s) | - | Deshielded by carbonyl anisotropy; Para to H-3. |

| NH₂ | C-2 | ~7.0 - 7.5 ppm | Broad (br s) | - | Exchangeable; shift varies with concentration/water content. |

| COOH | C-1 | ~13.0 ppm | Broad (br s) | - | Highly deshielded acidic proton. |

Comparative Diagnosis: 4,5-Isomer vs. 3,5-Isomer

This table is the "Go/No-Go" decision matrix for QC chemists.

| Feature | 4,5-Diiodo (Target) | 3,5-Diiodo (Common Impurity) |

| Proton Positions | H-3 and H-6 (Para) | H-4 and H-6 (Meta) |

| Coupling Pattern | Two Singlets | Two Doublets ( |

| H-3 Shift | ~6.8 ppm (Shielded) | N/A (Substituted with I) |

| H-4 Shift | N/A (Substituted with I) | ~8.0 ppm (Deshielded) |

Spectroscopic Protocols

A. Nuclear Magnetic Resonance (NMR)

Objective: Confirm regiochemistry via proton multiplicity.

Protocol:

-

Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d₆ . (CDCl₃ is not recommended due to poor solubility).

-

Instrument: 400 MHz or higher.

-

Parameters:

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 1.0 s (ensure integration accuracy for aromatic protons).

-

Scans: 16–32.

-

Temperature: 298 K.

-

-

Analysis: Focus on the aromatic region (6.5–8.5 ppm). Look for two sharp singlets. If doublets are observed, the sample is the 3,5-isomer.

B. Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and substitution patterns.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Notes |

| NH₂ (Amine) | 3300–3500 | Stretching (Sym/Asym) | Doublet typical for primary amines. |

| COOH (Acid) | 2500–3000 | O-H Stretch | Broad, "hump" characteristic of dimers. |

| C=O (Carbonyl) | 1670–1700 | Stretching | Lower frequency due to conjugation and internal H-bonding. |

| C-I (Aryl Iodide) | 500–600 | Stretching | Strong fingerprint bands. |

| Ar-H (Subst.) | 800–900 | Out-of-plane Bending | Pattern specific to 1,2,4,5-tetrasubstitution. |

Protocol:

-

Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet (1 mg sample : 100 mg KBr).

-

Resolution: 4 cm⁻¹.

-

Scans: 16.

C. Mass Spectrometry (MS)

Objective: Confirm molecular weight and iodine count.

Data Profile:

-

Ionization: ESI (-) (Negative mode is preferred for carboxylic acids) or ESI (+).

-

Molecular Ion:

-

ESI (-): [M-H]⁻ = 387.8 m/z

-

ESI (+): [M+H]⁺ = 389.8 m/z

-

-

Isotope Pattern: Iodine (¹²⁷I) is monoisotopic. Unlike Cl or Br, there is no M+2 peak. The mass spectrum will show a clean molecular ion without heavy isotope splitting.

-

Fragmentation (MS/MS):

-

Loss of CO₂ (M - 44).

-

Loss of Iodine radical (M - 127).

-

Logical Verification Workflow

The following diagram illustrates the decision logic for validating the 2-Amino-4,5-diiodobenzoic acid structure against its isomers.

Figure 1: Structural elucidation workflow distinguishing the 4,5-isomer from the 3,5-isomer via NMR coupling topology.

References

-

ChemicalBook. (2025). 2-Amino-4,5-diiodobenzoic acid Product Information and CAS 35674-29-4. Retrieved from

-

National Institutes of Health (PubChem). (2025). Compound Summary: 2-Amino-3,5-diiodobenzoic acid (Isomer Comparison). Retrieved from

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR additivity rules).

-

Sigma-Aldrich. (2025).[1][2] Anthranilic Acid Derivatives and Spectroscopic Standards. Retrieved from

Sources

potential applications of 2-Amino-4,5-diiodobenzoic acid in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of 2-Amino-4,5-diiodobenzoic Acid in Medicinal Chemistry

Introduction: Unveiling the Potential of a Halogenated Scaffold

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Anthranilic acid and its analogues represent a privileged pharmacophore, forming the core of numerous approved drugs and clinical candidates.[1][2] Their inherent structural features—an aromatic ring substituted with a carboxylic acid and an amino group—provide a versatile platform for chemical modification and interaction with a wide array of biological targets.[3] This guide focuses on a specific, yet underexplored, derivative: 2-Amino-4,5-diiodobenzoic acid .

The introduction of two iodine atoms onto the anthranilic acid core is not a trivial modification. Halogenation, particularly with heavier halogens like iodine, can profoundly influence a molecule's physicochemical and pharmacological properties. Iodine atoms can increase lipophilicity, alter metabolic profiles, and, most notably, participate in halogen bonding—a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[4] Furthermore, the high atomic number and electron density of iodine make it an ideal element for developing radiocontrast agents and radiopharmaceuticals.[5][6]

This document, intended for researchers and drug development professionals, will serve as a technical exploration of 2-Amino-4,5-diiodobenzoic acid. We will delve into its synthesis, propose key therapeutic avenues based on the established pharmacology of its parent class, and provide detailed experimental frameworks to validate these hypotheses. The overarching goal is to present this molecule not merely as a chemical entity, but as a strategic starting point for innovation in diverse areas of medicinal chemistry.

Section 1: Synthesis and Chemical Profile

The viability of any chemical scaffold in a drug discovery program begins with its accessibility. While various methods exist for the iodination of aromatic compounds, a robust and scalable synthesis is crucial.[7][8]

Proposed Synthetic Protocol

A practical approach for the synthesis of 2-Amino-4,5-diiodobenzoic acid involves the direct electrophilic iodination of 2-Aminobenzoic acid (anthranilic acid). The use of iodine monochloride (ICl) in an acidic medium is a well-established method for achieving di-iodination of activated aromatic rings.[9]

Experimental Protocol: Synthesis of 2-Amino-4,5-diiodobenzoic acid

-

Dissolution: Dissolve 1.0 equivalent of 2-Aminobenzoic acid in a suitable solvent mixture, such as glacial acetic acid and water.

-

Reagent Preparation: In a separate flask, prepare a solution of 2.2 equivalents of Iodine Monochloride (ICl) in concentrated hydrochloric acid.

-

Reaction: Slowly add the ICl solution dropwise to the stirred solution of 2-Aminobenzoic acid at room temperature. The amino group at position 2 and the carboxylic acid at position 1 are ortho, para-directing. The strong activation by the amino group directs iodination to the para-position (position 5) and a subsequent iodination to the ortho-position (position 3 or 4). Steric hindrance from the adjacent carboxylic acid may favor substitution at position 4 over position 6.

-

Heating & Stirring: After the addition is complete, warm the reaction mixture to approximately 80-85°C and maintain stirring for 3-4 hours to ensure the completion of the di-iodination.

-

Precipitation & Isolation: Cool the mixture to room temperature, which should induce the precipitation of the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization. A common method is to dissolve the product in a basic aqueous solution (e.g., sodium bicarbonate) to form the sodium salt, treat with a decolorizing agent like activated charcoal, filter, and then re-precipitate the purified acid by adding a strong acid (e.g., HCl).

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Physicochemical Properties (Predicted)

The introduction of two heavy iodine atoms significantly impacts the molecule's properties compared to the parent anthranilic acid.

| Property | Anthranilic Acid | 2-Amino-4,5-diiodobenzoic acid (Predicted) | Rationale for Change |

| Molecular Weight | 137.14 g/mol | 388.94 g/mol | Addition of two iodine atoms. |

| LogP (Lipophilicity) | ~1.2 | > 3.0 | Iodine atoms significantly increase lipophilicity. |

| pKa (Carboxylic Acid) | ~4.95 | ~3.5 - 4.0 | Electron-withdrawing inductive effect of iodine increases acidity. |

| Reactivity | Amino & Carboxyl groups | Amino & Carboxyl groups, plus C-I bonds | The C-I bonds offer sites for cross-coupling reactions (e.g., Suzuki, Sonogashira). |

Section 2: Potential Therapeutic Applications & Screening Strategies

The true potential of 2-Amino-4,5-diiodobenzoic acid lies in its utility as a scaffold for developing drugs targeting a range of diseases. The following sections outline key therapeutic areas and the experimental logic for exploration.

Anti-inflammatory Agents

Causality: The anthranilic acid core is the defining feature of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid.[10] These drugs function primarily by inhibiting cyclooxygenase (COX) enzymes. The diiodo-scaffold can be explored for novel COX inhibitors with potentially altered selectivity (COX-1 vs. COX-2) or for targeting other inflammatory pathways.

Experimental Workflow:

-

Primary Screen (In Vitro): Screen 2-Amino-4,5-diiodobenzoic acid and its derivatives in cell-free COX-1 and COX-2 enzymatic inhibition assays to determine IC₅₀ values and selectivity.

-

Secondary Screen (Cell-Based): Utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to quantify the inhibition of pro-inflammatory mediators like prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) via ELISA.[11]

-

Tertiary Screen (In Vivo): For promising candidates, assess anti-inflammatory efficacy in a standard animal model, such as the carrageenan-induced paw edema model in rats.[12]

Anticancer Therapeutics

Causality: Anthranilic acid derivatives have demonstrated anticancer potential through diverse mechanisms, including the induction of apoptosis and inhibition of critical signaling pathways like Hedgehog and MAPK.[1] The heavy iodine atoms of 2-Amino-4,5-diiodobenzoic acid can facilitate unique interactions within the binding pockets of kinases or other cancer-related proteins. Furthermore, the core can serve as a building block for more complex molecules, such as topoisomerase inhibitors.[13]

Proposed Mechanisms to Investigate:

-

Kinase Inhibition: The scaffold could be elaborated to target ATP-binding sites of oncogenic kinases.

-

Apoptosis Induction: Assess for activation of caspase pathways and disruption of mitochondrial membrane potential.

-

Signaling Pathway Modulation: Screen for inhibition of key cancer pathways (e.g., Hedgehog, Wnt, MAPK).

Experimental Workflow:

-

Initial Cytotoxicity Screen: Evaluate the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) using an MTT or similar cell viability assay to identify sensitive cell lines.

-

Mechanism of Action Studies: In sensitive cell lines, perform:

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to identify cell cycle arrest.

-

Apoptosis Assays: Employ Annexin V/PI staining and western blot for cleaved caspases (e.g., caspase-3) to confirm apoptotic cell death.[13]

-

Target Engagement: Utilize techniques like thermal shift assays or kinase activity panels to identify specific protein targets.

-

Radiopharmaceuticals and Imaging Agents

Causality: This is perhaps the most direct and promising application. Iodinated molecules are extensively used as X-ray contrast media due to iodine's high atomic mass, which effectively attenuates X-rays.[6][14] By using radioactive isotopes of iodine (¹²³I, ¹²⁴I, ¹³¹I), 2-Amino-4,5-diiodobenzoic acid can be converted from a simple chemical scaffold into a powerful theranostic agent for both medical imaging and targeted radiotherapy.[15]

Potential Applications:

-

X-Ray Contrast Agent: The base molecule itself, or a more soluble derivative, could be evaluated for use in computed tomography (CT).

-

SPECT/PET Imaging: Synthesis with ¹²³I (for SPECT) or ¹²⁴I (for PET) would create a tracer. If this molecule or a derivative shows preferential uptake in certain tissues or tumors, it could be a valuable diagnostic tool.

-

Targeted Radiotherapy: Using the potent beta-emitter ¹³¹I, a derivative that targets a specific cancer cell receptor could deliver a cytotoxic radiation dose directly to the tumor, minimizing systemic toxicity.

Section 3: Structure-Activity Relationship (SAR) and Library Development

2-Amino-4,5-diiodobenzoic acid is not an end-point but a starting point. A systematic exploration of the structure-activity relationship is essential for optimizing biological activity. The three key functional handles—the amino group, the carboxylic acid, and the C-I bonds—offer rich opportunities for chemical diversification.

Key Modification Sites:

-

Amino Group (Position 2):

-

Acylation/Sulfonylation: Forms amides and sulfonamides, altering hydrogen bonding capacity and lipophilicity.

-

N-Arylation (Buchwald-Hartwig coupling): Can introduce bulky substituents to probe larger pockets, mimicking the structure of fenamate NSAIDs.

-

Heterocycle Formation: Can be used as a synthon to build fused heterocyclic systems (e.g., quinazolinones), which often possess potent biological activity.

-

-

Carboxylic Acid Group (Position 1):

-

Esterification: Creates prodrugs that can improve cell permeability, releasing the active acid upon hydrolysis by intracellular esterases.[16]

-

Amide Formation: Coupling with various amines or amino acids can modulate solubility, cell uptake, and target interactions.

-

-

Iodine Atoms (Positions 4, 5):

-

Cross-Coupling Reactions: The C-I bonds are amenable to reactions like Suzuki or Sonogashira coupling, allowing for the introduction of aryl or alkynyl groups. This dramatically expands the chemical space and allows for the precise positioning of functional groups to interact with specific residues in a target protein.

-

A combinatorial library based on these modifications can be synthesized and subjected to high-throughput screening to rapidly identify hits for the therapeutic targets outlined above.

Conclusion and Future Outlook

2-Amino-4,5-diiodobenzoic acid represents a highly versatile and strategically valuable scaffold for modern drug discovery. Its foundation in the well-validated anthranilic acid pharmacophore provides a strong rationale for its exploration in anti-inflammatory and anticancer applications.[1][10] More significantly, its di-iodinated nature opens a direct and compelling path toward the development of next-generation imaging agents and targeted radiopharmaceuticals—a critical need in the era of personalized medicine.[15]

The experimental workflows and synthetic strategies detailed in this guide provide a clear roadmap for researchers to unlock the potential of this molecule. By systematically exploring its derivatization and screening it against a diverse set of biological targets, the scientific community can transform this simple building block into potent and innovative therapeutic and diagnostic tools.

References

- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

- Andreucci, M., Faga, T., Pisani, A., Sabbatini, M., & Michael, A. (2019). Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. Journal of Clinical Medicine, 8(11), 1989.

-

National Institutes of Health. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. Retrieved from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. Retrieved from [Link]

-

Rock Chemicals, Inc. (2024). Role of Iodine and Its Derivatives in Different Industries. Retrieved from [Link]

-

PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,5-dihydroxybenzoic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013). Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. Retrieved from [Link]

- Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.

-

Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

PubMed. (2009). Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors. Retrieved from [Link]

-

Journal of the American Pharmaceutical Association. (1949). The metabolism of iodine compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]

-

National Institutes of Health. (2024). Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin. Retrieved from [Link]

-

MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

ResearchGate. (2025). A comprehensive review on medicinal applications of iodine. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodine (medical use). Retrieved from [Link]

-

ResearchGate. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery and Early Uses of Iodine. Retrieved from [Link]

-

YouTube. (2024). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][17]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rockchemicalsinc.com [rockchemicalsinc.com]

- 6. Iodine (medical use) - Wikipedia [en.wikipedia.org]

- 7. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 8. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 13. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4,5-diiodobenzoic Acid: A Technical Guide to a Novel Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4,5-diiodobenzoic acid represents a structurally intriguing but sparsely documented building block for organic synthesis. This guide directly addresses the notable absence of this specific isomer in mainstream chemical literature and commercial catalogs. By leveraging established principles of organic chemistry and drawing parallels with more common isomers, this document provides a comprehensive theoretical framework for its synthesis, reactivity, and potential applications. We offer field-proven insights into overcoming the challenges associated with its preparation and explore its prospective utility in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. This guide is intended to empower researchers to explore the untapped potential of this novel reagent.

Introduction: The Untapped Potential of a Rare Isomer

Iodinated aromatic compounds are invaluable precursors in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond in a variety of cross-coupling reactions. While mono-iodinated and 3,5-di-iodinated aminobenzoic acids are well-established building blocks, 2-amino-4,5-diiodobenzoic acid remains a largely unexplored entity. Its unique substitution pattern—with vicinal iodine atoms and an adjacent amino group—suggests a rich and complex reactivity profile. The strategic placement of these functional groups offers the potential for sequential and regioselective transformations, making it a hypothetically powerful tool for the synthesis of novel polycyclic and heterocyclic structures. This guide will provide a comprehensive overview of the theoretical synthesis and potential applications of this promising, yet underutilized, molecule.

Proposed Synthesis of 2-Amino-4,5-diiodobenzoic Acid

A significant challenge in utilizing 2-amino-4,5-diiodobenzoic acid is the lack of a well-established synthetic protocol. The direct di-iodination of 2-aminobenzoic acid typically yields the 3,5-diiodo isomer due to the directing effects of the amino and carboxyl groups. The amino group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director.[1][2][3][4] This inherent electronic preference makes the synthesis of the 4,5-diiodo isomer non-trivial.

A plausible, albeit speculative, multi-step approach is proposed, starting from a more readily available precursor, 4-aminobenzoic acid.

Caption: Proposed multi-step synthesis of 2-amino-4,5-diiodobenzoic acid.

Rationale Behind the Proposed Synthetic Strategy

This proposed pathway is designed to circumvent the inherent directing group effects of 2-aminobenzoic acid.

-

Step 1 & 2: Iodination of 4-Aminobenzoic Acid: The initial iodination of 4-aminobenzoic acid is expected to proceed at the positions ortho to the strongly activating amino group, yielding a mixture of mono- and di-iodinated products. Judicious choice of iodinating agents and reaction conditions would be crucial to favor the desired 3,5-di-iodination.

-

Step 3: Acetylation: Protection of the amino group as an acetamide is a standard procedure to moderate its activating effect and to introduce steric bulk, which can influence the regioselectivity of subsequent reactions.

-

Step 4: Directed ortho-Lithiation and Rearrangement: This is the most speculative and challenging step. The concept relies on the possibility of a directed ortho-lithiation at the 2-position, guided by the acetamido group, followed by a rearrangement or a series of steps to introduce the amino group at the 2-position and shift the iodine atoms. This would likely require extensive optimization and may have a low yield.

Experimental Protocol: Iodination of 4-Aminobenzoic Acid (Hypothetical)

-

Dissolution: Dissolve 10 g of 4-aminobenzoic acid in 200 mL of a suitable solvent, such as ethanol or acetic acid.

-

Addition of Base: Add a stoichiometric equivalent of a mild base, such as sodium bicarbonate, to neutralize the carboxylic acid.

-

Iodination: Slowly add a solution of iodine (I₂) and an oxidizing agent (e.g., iodic acid, HIO₃) in the same solvent. The reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

-

Isolation: Acidify the solution to precipitate the product, which can then be collected by filtration and purified by recrystallization.

Note: This is a hypothetical protocol and would require significant experimental optimization.

Potential Applications in Organic Synthesis

The true value of 2-amino-4,5-diiodobenzoic acid lies in its potential as a versatile building block for the synthesis of complex organic molecules, particularly heterocycles. The two vicinal iodine atoms offer opportunities for sequential or double cross-coupling reactions, while the amino and carboxylic acid functionalities can participate in a variety of cyclization reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The two iodine atoms in 2-amino-4,5-diiodobenzoic acid could, in principle, be sequentially replaced with different aryl or vinyl groups, leading to the synthesis of highly substituted aromatic compounds.

Caption: Sequential Suzuki-Miyaura coupling of 2-amino-4,5-diiodobenzoic acid.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Concentration/Loading |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-5 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |

| Solvent | Toluene, Dioxane, DMF | 0.1 - 1 M |

| Temperature | 80 - 120 °C | - |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds.[5] This reaction could be employed to synthesize diaryl ethers or diaryl amines from 2-amino-4,5-diiodobenzoic acid. The intramolecular version of this reaction is particularly interesting for the synthesis of heterocyclic systems.

Synthesis of Heterocycles: The Case of Phenothiazines

A particularly promising application of 2-amino-4,5-diiodobenzoic acid is in the synthesis of phenothiazines and related heterocyclic structures. Phenothiazines are an important class of compounds with a wide range of biological activities. The synthesis could be envisioned through an initial Ullmann condensation to form a diarylamine, followed by an intramolecular cyclization.

Sources

- 1. Directing Effects | ChemTalk [chemistrytalk.org]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]

The Halogen's Touch: A Technical Guide to the Discovery and Enduring Legacy of Halogenated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogens into organic molecules represents a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide explores the rich history and discovery of halogenated benzoic acids, a class of compounds that has proven to be remarkably versatile and impactful. From early, often serendipitous, discoveries to the development of highly sophisticated and regioselective synthetic methodologies, we will trace the evolution of our ability to harness the unique properties of these halogenated scaffolds. This guide will provide a comprehensive overview of the key scientific milestones, the pioneering researchers who illuminated this field, and the ever-expanding applications of halogenated benzoic acids in drug discovery, agrochemicals, and beyond. We will delve into the fundamental principles that govern their synthesis and reactivity, offering detailed experimental protocols for seminal reactions and illustrating the logic behind these synthetic strategies.

The Genesis: From Gum Benzoin to a Fundamental Scaffold

The story of halogenated benzoic acids begins with the parent molecule itself. Benzoic acid was first described in the 16th century, with figures like Nostradamus noting its formation from the dry distillation of gum benzoin, a resin from Styrax trees.[1][2] However, it wasn't until 1832 that Justus von Liebig and Friedrich Wöhler elucidated its chemical structure, paving the way for systematic investigations into its reactivity.[2] The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, a process that notably could lead to chlorinated benzoic acid derivatives as byproducts, hinting at the nascent field of benzoic acid halogenation.[2]

The Dawn of Halogenation: Early Methods and Key Discoveries

The 19th and early 20th centuries witnessed the first deliberate introductions of halogens onto the benzoic acid ring. These early methods, while groundbreaking, often lacked the precision and control of modern techniques.

Chlorination: The First Halogen Adorns the Ring

One of the earliest practical methods for the preparation of chlorobenzoic acids involved the oxidation of the corresponding chlorotoluenes. The work of Emmerling and later Graebe was pivotal in establishing this route. For instance, o-chlorobenzoic acid could be synthesized by the permanganate oxidation of o-chlorotoluene. Another significant early method was the replacement of the amino group in anthranilic acid with a chlorine atom, a transformation that foreshadowed the development of more general diazotization reactions.

Bromination: Expanding the Halogen Palette

The direct bromination of benzoic acid was also explored in the early 20th century. A notable method from 1909 involved heating benzoic acid with bromine in a sealed tube with water to produce 3-bromobenzoic acid. This electrophilic aromatic substitution reaction, while effective, highlighted the inherent directing effects of the carboxyl group, which deactivates the ring and primarily directs incoming electrophiles to the meta position.

Iodination via Diazotization: The Sandmeyer Reaction

A major breakthrough in the synthesis of aryl halides, including iodobenzoic acids, came in 1884 with Traugott Sandmeyer's discovery of the reaction that now bears his name.[3] The Sandmeyer reaction provides a versatile method to replace an amino group on an aromatic ring with a variety of substituents, including halogens, via a diazonium salt intermediate.[4] This reaction was, and still is, a cornerstone for the synthesis of iodo- and other halogenated benzoic acids, offering a level of regiochemical control that was previously unattainable.[5][6] For example, 2-iodobenzoic acid can be readily prepared from anthranilic acid through this method.[5]

Fluorination: A Latecomer with Profound Impact

The introduction of fluorine into aromatic rings presented a significant challenge to early organic chemists. The high reactivity of elemental fluorine made direct fluorination difficult to control. A significant advancement came with the development of the Balz-Schiemann reaction, which utilizes the thermal decomposition of diazonium tetrafluoroborates to introduce a fluorine atom. This reaction, a variation of the Sandmeyer reaction, became a key method for the synthesis of fluorinated aromatics, including fluorobenzoic acids.[7] The importance of fluorinated organic molecules, particularly in medicinal chemistry, has grown exponentially, with approximately 25% of all drugs in 2011 containing at least one fluorine atom, a significant increase from just 2% in 1970.[2]

The Evolution of Synthesis: Towards Precision and Efficiency

The initial forays into halogenating benzoic acid laid the groundwork for the development of more sophisticated and regioselective methods. The drive for greater control over the position of halogenation has been a central theme in the evolution of synthetic organic chemistry.

Electrophilic Aromatic Substitution: Understanding Regioselectivity

The mechanism of electrophilic aromatic substitution (SEAr) was elucidated in the early 20th century, with Henry Armstrong's proposal of what is now known as the Wheland intermediate in 1890 being a significant milestone.[8] This understanding provided a theoretical framework for predicting the outcome of halogenation reactions on substituted benzenes. The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position.

Directed Ortho-Metalation (DoM): Unlocking New Regiochemistries

A paradigm shift in the regioselective functionalization of aromatic rings came with the independent discoveries of directed ortho-metalation (DoM) by Henry Gilman and Georg Wittig around 1940.[9] This powerful technique utilizes a directing group (DMG) containing a heteroatom to coordinate with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, including a halogen source, to afford the ortho-substituted product with high selectivity. The amide and other derivatives of the carboxylic acid group can act as effective directing groups, providing access to ortho-halogenated benzoic acids that are difficult to obtain through classical electrophilic substitution.

Figure 2: Workflow for the synthesis of 2-Iodobenzoic Acid via the Sandmeyer Reaction.

Synthesis of 3-Bromobenzoic Acid by Direct Bromination

This protocol is based on early 20th-century methods for the electrophilic bromination of benzoic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a heavy-walled glass tube, combine benzoic acid, bromine, and water.

-

Seal the tube and heat it in an appropriate apparatus (e.g., an oil bath or furnace) at 140-150 °C for several hours.

-

Workup: After cooling, carefully open the sealed tube (caution: pressure may have built up).

-

Transfer the contents to a beaker and remove any unreacted bromine (e.g., by addition of sodium bisulfite solution).

-

Isolation and Purification: Collect the crude 3-bromobenzoic acid by filtration.

-

Boil the crude product with a large volume of water to remove any remaining benzoic acid.

-

Filter the hot solution and allow it to cool to crystallize the purified 3-bromobenzoic acid.

Conclusion and Future Outlook

The journey of halogenated benzoic acids, from their incidental formation in early industrial processes to their rational design in modern laboratories, mirrors the broader evolution of organic chemistry. The ability to precisely install halogens onto this fundamental aromatic scaffold has unlocked immense potential in fields ranging from medicine to agriculture. As synthetic methodologies continue to advance, with a growing emphasis on sustainability and efficiency, the story of halogenated benzoic acids is far from over. The development of novel catalytic systems for C-H functionalization and the exploration of more complex halogenation patterns will undoubtedly lead to the discovery of new molecules with unique and valuable properties, ensuring the enduring legacy of the halogen's touch on the benzoic acid core.

References

-

Redox. (2021, October 20). Benzoic Acid – Natures preservative. Retrieved from [Link]

-

Snowhite Chemical Co.,LTD. (n.d.). Synthesis method of o-chlorobenzoic acid. Retrieved from [Link]

-

Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

-

Rzepa, H. (n.d.). The oldest reaction mechanism: updated! Henry Rzepa's Blog. Retrieved from [Link]

-

ResearchGate. (2022, January 12). Development of herbicides after 1945. Retrieved from [Link]

-

PMC. (n.d.). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). US3681446A - Process for the production of para-chloro-benzoic acid.

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

RSC Publishing. (2023, November 17). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

-

PMC - NIH. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.

- Google Patents. (n.d.). US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus.

- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PMC. (n.d.). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

-

EBSCO. (n.d.). First Modern Herbicide Is Introduced | History | Research Starters. Retrieved from [Link]

-

Quora. (2018, April 11). How is parabromobenzoic acid prepared from benzene? Retrieved from [Link]

-

PubMed. (2014, February 13). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Retrieved from [Link]

-

PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]

-

ACS Publications. (2026, February 2). (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). WO2016001074A1 - Herbicidally active benzoic acid amides.

-

Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

-

MDPI. (n.d.). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Retrieved from [Link]

-

PMC - NIH. (n.d.). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Retrieved from [Link]

Sources

- 1. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. researchgate.net [researchgate.net]

- 5. texiumchem.com [texiumchem.com]

- 6. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. The oldest reaction mechanism: updated! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Methodological & Application

detailed synthesis protocol for 2-Amino-4,5-diiodobenzoic acid

Abstract

This protocol details the regioselective synthesis of 2-Amino-4,5-diiodobenzoic acid (CAS: 20776-54-9 for 4-iodo analog; specific isomer often custom synthesized). Unlike the common 2-amino-3,5-diiodobenzoic acid produced via direct iodination of anthranilic acid, the 4,5-diiodo isomer requires a scaffold-based approach to bypass the natural electronic directing effects of the amino group. This guide presents a high-purity route utilizing 4,5-diiodophthalimide as a symmetric precursor, followed by a Hofmann rearrangement. This method ensures exclusive iodination at the 4 and 5 positions relative to the carboxyl group.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct iodination of anthranilic acid (2-aminobenzoic acid) is dominated by the strong ortho/para directing effect of the amino group (

-

Direct Iodination Product: The electrophilic iodine preferentially attacks position 3 (ortho to amine) and position 5 (para to amine), yielding 2-amino-3,5-diiodobenzoic acid .

-

Target Requirement: To place iodine atoms at positions 4 and 5, one must block the position 3 or use a pre-iodinated symmetric scaffold that reveals the amino group after iodination.

The Solution: Symmetric Phthalimide Route

The most robust strategy employs phthalimide as the starting material. The imide ring deactivates the positions ortho to the carbonyls, but in superacidic media (oleum), iodination can be forced to the 4 and 5 positions. Subsequent Hofmann rearrangement of the symmetric 4,5-diiodophthalimide yields the target 2-amino-4,5-diiodobenzoic acid exclusively.

Figure 1: Strategic comparison of direct iodination (failed route) vs. the phthalimide pathway (successful route).

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of 4,5-Diiodophthalimide

Principle: Electrophilic aromatic substitution in fuming sulfuric acid. The harsh conditions are necessary to overcome the deactivating effect of the imide group and introduce two iodine atoms.

Materials:

-

Phthalimide (14.7 g, 100 mmol)[1]

-

Iodine (I

) (50.8 g, 200 mmol)[1] -

Fuming Sulfuric Acid (Oleum), 30% free SO

(60 mL)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (NaOH solution) to neutralize SO

fumes. -

Addition: Charge the flask with phthalimide (14.7 g).

-

Acidification: Caution: Wear heavy butyl gloves and face shield. Slowly add 30% Oleum (60 mL) to the flask. The mixture may warm slightly.

-

Iodination: Add elemental Iodine (50.8 g) in one portion.

-

Reaction: Heat the mixture to 70 °C using an oil bath. Maintain stirring at this temperature for 24 hours .

-

Note: The solution will be dark and viscous. Ensure stirring is vigorous enough to maintain homogeneity.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 400 g of crushed ice in a 1 L beaker with rapid stirring.

-

Exothermic Warning: The hydration of oleum is violently exothermic. Add acid to ice, never ice to acid.

-

-

Isolation: Filter the resulting brown precipitate using a sintered glass funnel.

-

Washing: Wash the filter cake with cold water (

mL) followed by a dilute Sodium Thiosulfate solution (5% w/v) to remove unreacted iodine (indicated by the disappearance of purple/brown color). -

Drying: Dry the solid in a vacuum oven at 60 °C overnight.

-

Yield: Expected ~30–35 g (75–85%).

-

Appearance: Tan to off-white powder.

-

Phase 2: Hofmann Rearrangement to 2-Amino-4,5-diiodobenzoic Acid

Principle: The phthalimide ring is opened by base to the phthalamate, followed by halogenation of the amide nitrogen, rearrangement to the isocyanate, and hydrolysis to the amine.

Materials:

-

4,5-Diiodophthalimide (from Phase 1)

-

Sodium Hydroxide (NaOH), 10% w/v aqueous solution

-

Bromine (Br

) or Sodium Hypochlorite (10-12% active chlorine) -

Hydrochloric Acid (HCl), 6M

Protocol:

-

Preparation of Hypobromite: In a 250 mL flask, dissolve NaOH (8.0 g) in water (40 mL) and cool to 0 °C in an ice bath. Add Bromine (1.2 mL, ~22 mmol) dropwise or use an equivalent molar amount of concentrated bleach (NaOCl).

-

Note: NaOCl is safer and often gives cleaner results for this specific transformation.

-

-

Imide Addition: Add 4,5-Diiodophthalimide (8.0 g, 20 mmol) to the cold hypohalite solution. Stir at 0 °C for 30 minutes.

-

Rearrangement: Remove the ice bath and slowly warm the mixture to 80 °C .

-

Observation: Evolution of CO

gas may be observed (if pH drops, though usually trapped as carbonate). The solid imide will dissolve as the reaction proceeds.

-

-

Completion: Stir at 80 °C for 1 hour. The solution should be clear.

-

Precipitation: Cool the solution to room temperature. Carefully acidify with 6M HCl to pH 3–4.

-

Critical: Do not over-acidify to pH < 1 initially, as the amine can form a hydrochloride salt which might remain soluble or coprecipitate. Adjust to the isoelectric point of the amino acid (approx pH 3.5).

-

-

Filtration: Collect the precipitate by vacuum filtration.

-

Purification: Recrystallize the crude product from ethanol/water (1:1) or glacial acetic acid.[4]

Part 3: Quality Control & Characterization

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow needles | Visual |

| Melting Point | > 210 °C (Dec) | Capillary |

| Purity | > 98% | HPLC (C18, MeOH/H2O) |

| Regio-Purity | > 99% (No 3,5-isomer) | 1H-NMR |

NMR Identification (Critical for Isomer Verification)

The proton NMR spectrum is the definitive method to distinguish the 4,5-diiodo target from the common 3,5-diiodo impurity.

-

Target (2-Amino-4,5-diiodobenzoic acid):

-

Protons are located at positions 3 and 6.

-

These protons are para to each other.

-

Signal: Two distinct singlets (or very weakly coupled doublets,

Hz). -

~7.8 ppm (H-6, deshielded by COOH) and

-

-

Impurity (2-Amino-3,5-diiodobenzoic acid):

-

Protons are located at positions 4 and 6.

-

These protons are meta to each other.

-

Signal: Two doublets with distinct meta-coupling (

–2.5 Hz).

-

Part 4: Safety & Handling

-

Oleum (Fuming Sulfuric Acid): Highly corrosive and reacts violently with water. Use only in a fume hood. Have solid sodium bicarbonate nearby for spills.

-

Iodine: Sublimes easily; vapors are irritating to respiratory tract. Weigh in a fume hood.

-

Bromine: Volatile, dense, and corrosive liquid. Causes severe burns. If using NaOCl (bleach), ensure no acid is present during mixing to prevent chlorine gas release.

References

-

Synthesis of 4,5-Diiodophthalimide

-

Hofmann Rearrangement Methodology

- Organic Syntheses, Coll. Vol. 2, p. 19 (1943).

-

Isomer Data (Comparative)

-

Iodination of Phthalic Anhydride Derivatives

Sources

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Preparation of Tetraiodophthalic anhydride - Chempedia - LookChem [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino-4,5-diiodobenzoic acid () for sale [vulcanchem.com]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. CN112079803A - Synthesis method of 4-halogenated phthalic anhydride and derivatives thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: High-Purity Recovery of 2-Amino-4,5-diiodobenzoic Acid via Optimized Recrystallization

Abstract & Core Principles

This document provides a comprehensive guide to the purification of 2-Amino-4,5-diiodobenzoic acid using the single-solvent recrystallization technique. Recrystallization is a cornerstone purification method in organic chemistry, predicated on the principle of differential solubility.[1] The fundamental concept is that the solubility of a solid compound in a solvent increases with temperature.[1][2] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of highly organized, pure crystals. Impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[1] This guide elucidates the causal factors behind solvent selection and procedural steps to ensure a robust, reproducible, and self-validating purification workflow.

Compound Profile: 2-Amino-4,5-diiodobenzoic Acid

Understanding the physicochemical properties of the target molecule is critical for designing an effective purification strategy. 2-Amino-4,5-diiodobenzoic acid is a complex molecule featuring both polar functional groups (a carboxylic acid and an amino group) and a significant nonpolar component (a di-iodinated benzene ring).

-

Zwitterionic Potential: The presence of both an acidic (carboxylic acid) and a basic (amino) group allows the molecule to exist as a zwitterion, influencing its solubility in polar protic solvents.[3][4]

-

Hydrogen Bonding: The -NH2 and -COOH groups are capable of both donating and accepting hydrogen bonds, which favors solubility in solvents that can participate in hydrogen bonding, such as water and alcohols.[5]

-

Hydrophobicity: The large, electron-rich iodine atoms and the aromatic ring contribute to the molecule's nonpolar character, limiting its solubility in highly polar solvents like water at room temperature.

These competing characteristics necessitate a carefully selected solvent system that can effectively solvate the molecule at elevated temperatures while allowing for controlled precipitation upon cooling.

Table 1: Physicochemical Properties of 2-Amino-4,5-diiodobenzoic Acid Isomers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅I₂NO₂ | PubChem[6][7] |

| Molecular Weight | ~388.93 g/mol | PubChem[6][7] |

| Appearance | Typically a light yellow to grey or off-white powder | Chem-Impex[8] |

| Key Functional Groups | Carboxylic Acid, Aromatic Amine, Aryl Iodide | N/A |

Note: Data is aggregated from isomers and related compounds due to limited specific data for the 4,5-diiodo isomer.

The Cornerstone of Purity: Strategic Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent.[9] An ideal solvent is not merely one that dissolves the compound, but one that exhibits a specific solubility gradient with temperature.

Core Directive for Solvent Selection: The target compound should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).

Causality Behind an Optimal Solvent:

-

Solubility Gradient: A steep solubility curve ensures that a minimal volume of solvent is needed for dissolution, creating a highly concentrated solution from which the product will readily crystallize upon cooling, maximizing recovery.

-

Impurity Disposition:

-

Scenario A (Ideal): Impurities are highly soluble in the solvent at all temperatures. They will remain in the mother liquor after the desired product crystallizes.

-

Scenario B (Acceptable): Impurities are completely insoluble in the hot solvent. They can be removed via hot gravity filtration before the solution is cooled.

-

-

Chemical Inertness: The solvent must not react with 2-Amino-4,5-diiodobenzoic acid.[9]

-

Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to facilitate its removal from the purified crystals during the drying phase.[9]

Recommended Solvents for 2-Amino-4,5-diiodobenzoic Acid: Based on the compound's structure and empirical data from similar halogenated aminobenzoic acids, a moderately polar protic solvent is recommended. A patent for the related compound 2-amino-5-iodobenzoic acid suggests recrystallization from acetic acid or methanol , making these excellent starting points.[10] Ethanol is also a common and effective solvent for compounds of this nature.[11] A mixed solvent system, such as ethanol/water or DMF/water, can also be employed to fine-tune solubility.[12]

This protocol will focus on using Ethanol due to its effectiveness, safety profile, and ease of removal.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and rationale to ensure the process is proceeding correctly.

Materials & Equipment

-

Crude 2-Amino-4,5-diiodobenzoic acid

-

Ethanol (Reagent grade)

-

Deionized Water (for ice bath)

-

Erlenmeyer flasks (at least two sizes)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Stemmed glass funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

-

Spatula

-

Melting point apparatus

Step-by-Step Purification Protocol

Step 1: Dissolution

-

Weigh the crude 2-Amino-4,5-diiodobenzoic acid and place it into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

-

Add a small volume of ethanol to the flask, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions, bringing the solution back to a gentle boil after each addition.

-

Causality: The objective is to use the minimum amount of hot solvent required to fully dissolve the solid.[13] Using an excess of solvent will reduce the final yield, as more of the compound will remain dissolved upon cooling.

-

-

Continue adding solvent until the solid is completely dissolved.

Step 2: (Optional) Hot Gravity Filtration

-

This step is necessary only if insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution.

-

Place a fluted filter paper into a stemmed glass funnel.

-

Pre-heat the funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization during filtration.

-

Quickly pour the hot, saturated solution through the filter paper into the pre-heated flask.

Step 3: Crystallization

-

Remove the flask containing the clear, hot solution from the heat source.

-

Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly to room temperature on the benchtop.

-

Expertise Insight: Slow cooling is paramount for the formation of large, well-defined, and pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[15]

-

-

Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes.

-

Causality: This step maximizes the yield by further decreasing the solubility of the compound in the solvent.[14]

-

Step 4: Isolation of Crystals

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.

-

Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

-

Wash the crystals with a minimal amount of ice-cold ethanol to rinse away the residual mother liquor containing the dissolved impurities.

-

Trustworthiness Check: Using ice-cold solvent for washing is critical to avoid dissolving the purified product crystals.[2]

-

Step 5: Drying & Purity Assessment

-

Leave the crystals on the funnel under vacuum for 5-10 minutes to pull air through and facilitate initial drying.

-

Transfer the filter cake to a pre-weighed watch glass and spread it thinly.

-

Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a modest temperature.

-

Validation: Determine the melting point of the dried crystals. A pure compound will exhibit a sharp melting point over a narrow range (e.g., 1-2 °C). Compare this to the literature value and the melting point of the crude starting material. A significant increase and sharpening of the melting point range indicates successful purification.

Visualizing the Workflow

The following diagram outlines the logical progression and decision points within the recrystallization protocol.

Caption: Workflow for the purification of 2-Amino-4,5-diiodobenzoic acid.

Concluding Remarks

This protocol provides a robust and scientifically grounded method for the purification of 2-Amino-4,5-diiodobenzoic acid. By understanding the causal principles behind solvent choice and procedural execution, researchers can adapt and troubleshoot this method effectively. The final purity of the compound should always be validated empirically, with melting point analysis serving as a rapid and reliable first indicator of success.

References

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Florida A&M University. (2016). Lab Report Recrystallization. [Link]

-

ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

- Google Patents. (n.d.).

-

University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16460, 4-Amino-3,5-diiodobenzoic acid. [Link]

- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10012309, 2-Amino-4,5-dihydroxybenzoic acid. [Link]

-

University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

-

Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85577004, 2-Amino-3,4-diiodobenzoic acid. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. [Link]

-

National Institutes of Health. (n.d.). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. [Link]

-

Omsk University Chemical Bulletin. (n.d.). Solubility determination and thermodynamic modelling for 2-amino-4-chlorobenzoic acid in eleven organic solvents. [Link]

-

Chem-Impex International. (n.d.). 2-Amino-5-iodobenzoic acid. [Link]

-

ACS Publications. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. [Link]

-

ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid | Request PDF. [Link]

-

National Institutes of Health. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

-

European Patent Office. (2019). EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]

-

National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Amino-3,5-diiodobenzoic acid | C7H5I2NO2 | CID 16460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-3,4-diiodobenzoic acid | C7H5I2NO2 | CID 85577004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. mt.com [mt.com]

- 10. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. CN111518003A - Purification method of dithiodibenzoic acid - Google Patents [patents.google.com]

- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 14. famu.edu [famu.edu]

- 15. westfield.ma.edu [westfield.ma.edu]

using 2-Amino-4,5-diiodobenzoic acid in cross-coupling reactions

An In-Depth Guide to the Application of 2-Amino-4,5-diiodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-4,5-diiodobenzoic Acid

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. 2-Amino-4,5-diiodobenzoic acid is a uniquely functionalized aromatic scaffold that serves as a powerful and versatile starting material for drug development professionals and researchers. Its structure is distinguished by three key functional groups: a nucleophilic amino group, a carboxylic acid suitable for amide couplings, and two iodine atoms at the C4 and C5 positions. These iodo-substituents are prime handles for palladium-catalyzed cross-coupling reactions, offering two distinct sites for carbon-carbon and carbon-heteroatom bond formation.

The differential steric and electronic environments of the two iodine atoms—C5 being generally more reactive than the more sterically encumbered C4 (ortho to the amino group)—present an opportunity for selective, sequential functionalization. This guide provides an in-depth exploration of the application of 2-Amino-4,5-diiodobenzoic acid in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that govern the success of these transformations.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency and functional group tolerance.[1][2] The general mechanism for these transformations follows a well-established catalytic cycle involving a palladium(0) active species.[3][4]

The cycle typically initiates with the oxidative addition of an aryl halide (like 2-Amino-4,5-diiodobenzoic acid) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic moiety to the palladium center. The final step is reductive elimination , where the two coupled fragments are expelled from the palladium, forming the desired product and regenerating the Pd(0) catalyst to continue the cycle.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of organoboron reagents.[1][3][5][6]

Expertise & Causality: Mechanistic Insights

The reaction proceeds via the canonical catalytic cycle.[3] A base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step. The choice of ligand is critical; electron-rich, bulky phosphine ligands accelerate both the oxidative addition and reductive elimination steps.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Trustworthiness: Self-Validating Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-4,5-diiodobenzoic acid.

Step-by-Step Protocol for Mono-Arylation:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-4,5-diiodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.1–1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water). The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Expect reaction times of 4–12 hours.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-